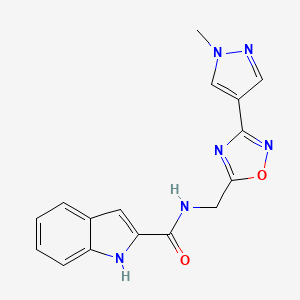![molecular formula C19H14Cl2N2S B2531910 3-[(3,4-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline CAS No. 478047-85-7](/img/structure/B2531910.png)
3-[(3,4-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,4-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline is a synthetic organic compound that has been used in a wide range of scientific research applications. It is a heteroaromatic compound with a benzene ring attached to a sulfur atom, which provides the compound with unique properties that make it ideal for numerous applications. This compound has been used in a variety of fields, including biochemistry, pharmacology, and drug development. In
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties
A notable application of similar cinnoline derivatives involves their synthesis and evaluation in the context of anticancer activities. For instance, novel functionalized dihydrobenzo[h]cinnoline-5,6-diones were synthesized using a one-pot multicomponent approach, demonstrating promising anticancer activity against human tumor cell lines (Dang Thi et al., 2015). Similarly, catalyst-free cascade annulations of enaminones with aryl diazonium tetrafluoroboronates produced cinnolines, some of which exhibited attractive anti-inflammatory properties in vitro (Tian et al., 2023).
Biological Activities
The biological applications extend to antimicrobial and anti-malarial activities, where pyrazole-based cinnoline derivatives demonstrated in vitro efficacy against Plasmodium falciparum and pathogenic microbes (Unnissa et al., 2015). Additionally, 3-heteroarylthioquinoline derivatives, synthesized through the Friedlander annulation, showed significant antituberculosis activity, highlighting the therapeutic potential of cinnoline derivatives (Chitra et al., 2011).
Material Science Applications
In the realm of material science, polybenzimidazoles containing heterocyclic benzo[c]cinnoline structures were synthesized for high-temperature proton exchange membrane fuel cell (PEMFC) applications. These structures demonstrated improved mechanical properties and proton conductivity, offering insights into the development of high-performance fuel cells (Chen et al., 2019).
Propriétés
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-5,6-dihydrobenzo[h]cinnoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2S/c20-16-8-5-12(9-17(16)21)11-24-18-10-14-7-6-13-3-1-2-4-15(13)19(14)23-22-18/h1-5,8-10H,6-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFNQWVKJRAUOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C3=CC=CC=C31)SCC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-fluorophenyl)-N-(4-methylbenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2531827.png)
![N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2531828.png)


![2-[(2,6-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)




![(E)-3-(4-tert-butylphenyl)-2-cyano-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2531846.png)

![[14-Methyl-5-(3-methylphenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2531848.png)
![4-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2531849.png)
![(5Z)-3-[3-(azepan-1-yl)-3-oxopropyl]-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2531850.png)